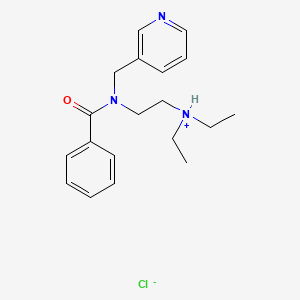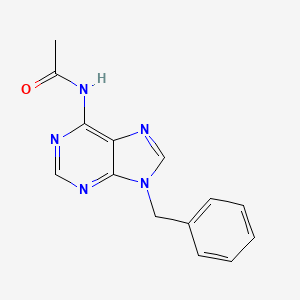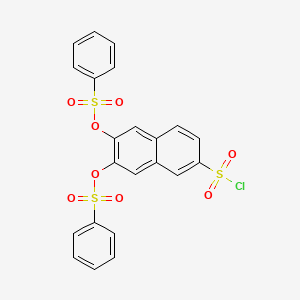![molecular formula C17H21N3 B15344505 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline CAS No. 10050-89-2](/img/structure/B15344505.png)
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is an organic compound with the molecular formula C17H21N3. It is a Schiff base, characterized by the presence of an imine group (–C=N–) formed by the condensation of an amine and an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imine group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as halogens, nitro groups; reactions are conducted in the presence of Lewis acids or under acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated, nitrated, or other substituted derivatives
Aplicaciones Científicas De Investigación
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biology: Investigated for its potential antimicrobial and antimalarial activities.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its electron-donating dimethylamino groups enhance its reactivity, allowing it to participate in redox reactions and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline
- 4-[(E)-(4-chlorophenyl)iminomethyl]-N,N-dimethylaniline
- 4-[(E)-(4-methylphenyl)iminomethyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is unique due to its strong electron-donating dimethylamino groups, which significantly influence its chemical reactivity and stability. This makes it particularly useful in applications requiring high electron density and stability under various conditions .
Propiedades
Número CAS |
10050-89-2 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-19(2)16-9-5-14(6-10-16)13-18-15-7-11-17(12-8-15)20(3)4/h5-13H,1-4H3 |
Clave InChI |
KAUNTOUDFKIOEK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
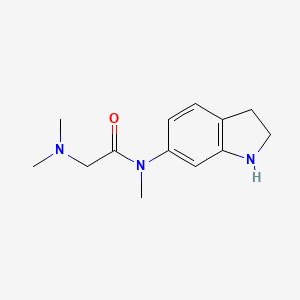
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)

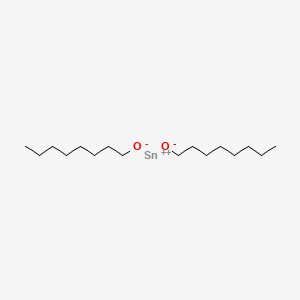
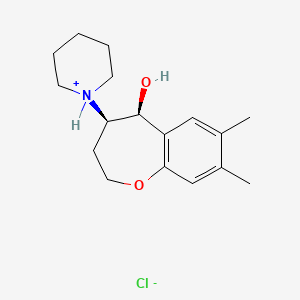
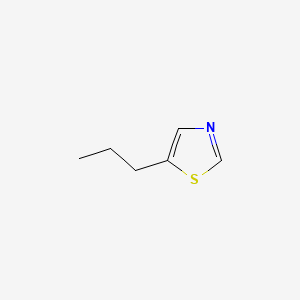
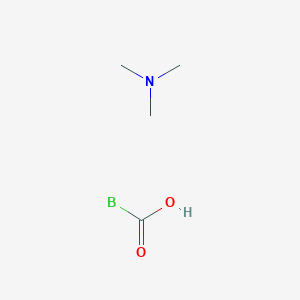
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monopotassium salt](/img/structure/B15344484.png)
